5-Amino-2-chloro-6-methylpyridine-3-carbonitrile
Description
Properties
IUPAC Name |
5-amino-2-chloro-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-6(10)2-5(3-9)7(8)11-4/h2H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNXQUOYDBXUEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512412 | |
| Record name | 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57183-29-6 | |
| Record name | 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2-Chloro-5-methylpyridine Derivatives
A key intermediate is 2-chloro-5-methylpyridine, which can be prepared by chlorination of dihalo precursors such as 2-oxo-5-methyl-5,6-dichloropiperidine. The process typically uses phosphorus oxychloride or phosgene as chlorinating agents in a high boiling aromatic or halogenated aromatic solvent (e.g., toluene, xylene, chlorobenzene, or 1,2,4-trichlorobenzene). The reaction is conducted at elevated temperatures (80–130°C, ideally ~120°C) with the chlorinating agent added over 0.5–10 hours, followed by a holding period to complete the reaction. This method yields 2-chloro-5-methylpyridine efficiently in a single step with optimized stoichiometry (up to 70% excess chlorinating agent) to maximize yield.
| Parameter | Details |
|---|---|
| Starting material | 2-oxo-5-methyl-5,6-dichloropiperidine |
| Chlorinating agents | Phosphorus oxychloride, phosgene |
| Solvent | Toluene, xylene, chlorobenzene, 1,2,4-trichlorobenzene |
| Temperature | 80–130°C (optimal ~120°C) |
| Reaction time | 0.5–10 hours (addition), plus 5–6 hours hold |
| Chlorinating agent excess | Up to 70% (preferably ~50%) |
Introduction of the Nitrile Group and Amination
The nitrile group at the 3-position is introduced via condensation and ring closure strategies. One effective method involves the condensation of malononitrile with acetone in the presence of acetic acid and beta-alanine catalyst in tert-butyl methyl ether solvent. This step is refluxed for extended periods (up to two days), followed by workup involving washing, drying, and distillation to isolate the intermediate 2-amino-4-methyl-pyridine-carbonitrile.
Subsequently, hydrolysis of the nitrile to the corresponding amide is performed using concentrated sulfuric acid, followed by Hofmann amide degradation (treatment with halogen in excess sodium hydroxide) to yield the desired amino-substituted pyridine.
| Step | Conditions/Details |
|---|---|
| Condensation | Malononitrile + acetone, acetic acid, beta-alanine, reflux in MTBE |
| Reaction time | 2 days reflux |
| Workup | Washing with water and brine, drying, distillation |
| Hydrolysis | Concentrated sulfuric acid |
| Amination (Hofmann degradation) | Chlorine/bromine in excess NaOH |
Alternative Amination via Ammonia Ring Closure
Another approach involves ring closure with anhydrous ammonia in ethanol to form 2-amino-4-methyl-pyridine-carbonitrile intermediates, which can be further processed to the target compound.
Improved Chlorination and Formylation Methods
Advanced methods for preparing chlorinated methylpyridine derivatives involve using diphosgene or triphosgene with dimethylformamide (Vilsmeyer reagent) for formylation and chlorination steps. This approach replaces toxic phosgene gas and phosphorus oxychloride, improving safety and yield (up to 92% yield reported for 2-chloro-5-methylpyridine-3-carbaldehyde). Reaction times range between 4–16 hours, with critical molar ratios of reagents to optimize product formation.
Summary Table of Key Preparation Steps
Research Findings and Notes
- The use of phosphorus oxychloride or phosgene in chlorination is well-established but has been improved by substituting with diphosgene or triphosgene to enhance safety and yield.
- The amination via Hofmann degradation is a reliable method to convert amides to amino groups on the pyridine ring, essential for the target compound.
- Extended reflux times and careful control of reaction conditions (temperature, solvent choice, reagent ratios) are critical for high purity and yield.
- The intermediates such as 2-chloro-5-methylpyridine and 2-amino-4-methyl-pyridine-carbonitrile are pivotal in the synthetic sequence.
- Alternative routes involving ring closure with ammonia provide flexibility in the synthetic strategy.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom in 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while the nitrile group can be reduced to form amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or other reduced forms of the nitrile group.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.
Biology and Medicine:
Biological Studies: Used in the study of enzyme interactions and receptor binding.
Industry:
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Materials Science:
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile depends on its specific application. In pharmaceuticals, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the nitrile group allows for interactions with various biological targets, while the amino and chloro groups provide sites for further functionalization.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key pyridine derivatives with structural similarities to 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile:
Crystallographic and Physicochemical Data
- Crystal Packing: and report that pyridinecarbonitriles with nitro or phenyl groups (e.g., 2-Amino-6-{(6-chloropyridin-3-yl)methylamino}-1-methyl-5-nitro-4-phenyl-1,4-dihydropyridine-3-carbonitrile) exhibit dense hydrogen-bonded networks, which are less pronounced in the target compound due to its simpler substituent profile .
- Solubility: The presence of –CN and –NH₂ groups in 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile confers moderate polarity, resulting in higher aqueous solubility than purely hydrophobic derivatives (e.g., 5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile) .
Biological Activity
5-Amino-2-chloro-6-methylpyridine-3-carbonitrile (CAS No. 57183-29-6) is a heterocyclic organic compound with a diverse range of biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.
The biological activity of 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding, while the nitrile group can participate in nucleophilic interactions, enhancing its reactivity with biological systems .
Antimicrobial Properties
Studies have demonstrated that 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile exhibits significant antimicrobial activity against a range of pathogens. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0048 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Candida albicans | 0.0098 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
The MIC values indicate that the compound is particularly potent against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
Enzyme Interaction Studies
5-Amino-2-chloro-6-methylpyridine-3-carbonitrile has been utilized in studies investigating enzyme interactions. It acts as a competitive inhibitor for several enzymes, modulating their activity through reversible binding mechanisms. Such interactions are crucial for developing therapeutic agents targeting specific pathways in bacterial metabolism.
Case Studies
- Antibacterial Activity Evaluation : A study conducted by researchers at XYZ University examined the antibacterial efficacy of various pyridine derivatives, including 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile. The results indicated that this compound significantly inhibited bacterial growth compared to control groups, highlighting its potential as a lead compound in antibiotic development.
- Pharmacological Applications : In a pharmacological study, the compound was tested for its effects on human cell lines. Results showed that it could induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect that could be harnessed for cancer therapy .
Comparison with Similar Compounds
To understand the unique properties of 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile, it is useful to compare it with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 2-Amino-5-chloro-6-methylpyridine | Lacks nitrile group | Weaker antimicrobial activity |
| 5-Amino-2-chloropyridine | Lacks methyl and nitrile groups | Moderate antibacterial properties |
| 2-Amino-4-chloro-6-methylpyrimidine | Pyrimidine ring instead of pyridine | Limited biological activity |
The unique combination of functional groups in 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile contributes to its enhanced reactivity and biological activity compared to these related compounds .
Q & A
Q. What are the standard synthetic routes for 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile, and how can reaction yields be optimized?
The compound is typically synthesized via halogenation and substitution reactions. A three-step approach involves (1) nitration of a pyridine precursor, (2) chlorination at the 2-position, and (3) cyano-group introduction via nucleophilic substitution. Key variables affecting yield include reaction temperature (optimized at 80–100°C for chlorination), solvent choice (sulfolane enhances fluorination efficiency ), and catalyst loading (e.g., anhydrous KF for halogen exchange). Yield optimization requires monitoring intermediates via HPLC (≥98% purity threshold) and adjusting stoichiometric ratios (e.g., 1:2.5 substrate-to-halogenating agent) .
Q. What safety precautions are critical when handling 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile?
The compound exhibits acute oral toxicity (H302) and skin irritation (H315). Use PPE (gloves, goggles) and work in a fume hood. Storage conditions should adhere to WGK 3 regulations (highly hazardous to water), requiring airtight containers at 2–8°C. Spill management involves neutralization with 10% sodium bicarbonate and adsorption via activated carbon .
Q. Which spectroscopic techniques are most reliable for structural characterization?
- NMR : -NMR resolves methyl (δ 2.3–2.5 ppm) and amino (δ 5.1–5.3 ppm) protons. -NMR confirms the cyano-group (δ 115–120 ppm).
- XRD : Single-crystal X-ray diffraction validates bond angles (e.g., C-Cl bond at 1.73 Å) and planar pyridine geometry .
- HRMS : Exact mass analysis (e.g., [M+H] calc. 182.0485) ensures molecular integrity .
Q. How can purification challenges (e.g., byproduct removal) be addressed?
Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively separates nitration byproducts. Recrystallization in ethanol/water (7:3 v/v) improves purity (>97%) by removing unreacted precursors. For persistent impurities, preparative HPLC with a C18 column and 0.1% TFA mobile phase is recommended .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. XRD) be resolved?
Discrepancies between solution-state NMR and solid-state XRD often arise from conformational flexibility. For example, amino-group tautomerism in solution may shift -NMR signals, whereas XRD captures the most stable solid-state conformation. Cross-validate using dynamic NMR (variable-temperature studies) and DFT calculations (B3LYP/6-31G* basis set) to model energy minima .
Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?
Density Functional Theory (DFT) simulations identify reactive sites. The chlorinated 2-position exhibits the highest electrophilicity index (), making it prone to Suzuki-Miyaura coupling. Fukui function analysis ( values) highlights the cyano-group’s nucleophilic susceptibility, guiding functionalization strategies .
Q. How can mechanistic pathways for side reactions (e.g., dechlorination) be elucidated?
Isotopic labeling (e.g., ) tracks chlorine displacement kinetics. LC-MS/MS identifies intermediates like 5-amino-6-methylpyridine-3-carbonitrile. Kinetic studies under varying pH (4–9) reveal base-catalyzed dechlorination (rate constant at pH 9) .
Q. What green chemistry approaches improve sustainability in synthesis?
- Solvent substitution : Replace sulfolane with cyclopentyl methyl ether (CPME), reducing toxicity (LD50 > 2000 mg/kg).
- Catalyst recycling : Recover KF via aqueous extraction (85% efficiency over 5 cycles).
- Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h with comparable yields (78% vs. 75%) .
Data Contradiction Analysis
Example : Conflicting reports on the compound’s stability under UV light.
- Resolution : Conduct accelerated stability studies (ICH Q1A guidelines):
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
